

A Comprehensive Technical Guide to 2-Chloro-4-phenyloxazole

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Compound of Interest

Compound Name: 2-Chloro-4-phenyloxazole

Cat. No.: B057545

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro-4-phenyloxazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document covers its chemical properties, synthesis protocols, and known applications, presenting data in a clear and accessible format for researchers and scientists.

Chemical Properties and Data

2-Chloro-4-phenyloxazole is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.^[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The quantitative data for **2-Chloro-4-phenyloxazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-chloro-4-phenyl-1,3-oxazole	[2]
CAS Number	445470-08-6	[3][4]
Molecular Formula	C ₉ H ₆ ClNO	[2][3]
Molecular Weight	179.60 g/mol	[2][3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=COC(=N2)Cl</chem>	[2]
InChI Key	WZZRJXYIRGYIKA-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-4-phenyloxazole** can be achieved through the chlorination of a 4-phenyloxazole precursor. A detailed experimental protocol for this transformation is provided below.

Synthesis of 2-Chloro-4-phenyloxazole from 4-Phenyloxazole[3]

This procedure involves a two-stage reaction process starting from 4-phenyl-1,3-oxazole.

Materials:

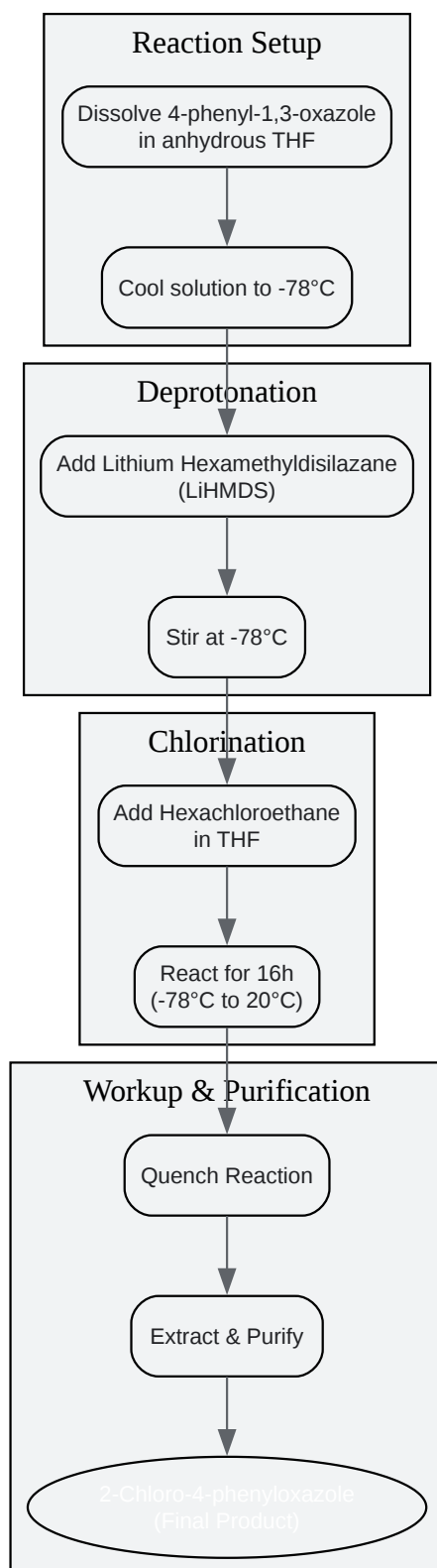
- 4-phenyl-1,3-oxazole
- Lithium hexamethyldisilazane (LiHMDS)
- Hexachloroethane
- Tetrahydrofuran (THF)

Experimental Protocol:

- Stage 1: Deprotonation

- Dissolve 4-phenyl-1,3-oxazole in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of lithium hexamethyldisilazane (LiHMDS) to the reaction mixture.
- Stir the mixture at -78°C to allow for the deprotonation of the oxazole ring.
- Stage 2: Chlorination
 - To the same reaction mixture, add a solution of hexachloroethane in THF.
 - Allow the reaction to proceed for 16 hours, during which the temperature is gradually raised from -78°C to 20°C .
 - Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques (e.g., column chromatography) to yield **2-Chloro-4-phenyloxazole**.

The logical workflow for this synthesis is illustrated in the diagram below.



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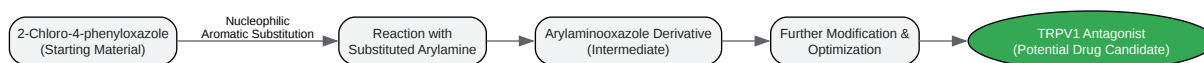
Workflow for the synthesis of **2-Chloro-4-phenyloxazole**.

Applications in Drug Development and Biological Activity

Oxazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the compound's biological effects.

2-Chloro-4-phenyloxazole primarily serves as a key reactant in the synthesis of more complex bioactive molecules. A notable application is in the preparation of arylaminooxazoles, which have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[4] The TRPV1 receptor is a non-selective cation channel that plays a significant role in pain perception and inflammation, making its antagonists potential candidates for analgesic and anti-inflammatory drugs.

The general pathway from **2-Chloro-4-phenyloxazole** to a potential therapeutic agent is outlined below.



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*Synthetic pathway from **2-Chloro-4-phenyloxazole** to a TRPV1 antagonist.*

While direct signaling pathway involvement for **2-Chloro-4-phenyloxazole** is not extensively documented, its role as a precursor to TRPV1 antagonists links it to the modulation of pain and neuro-inflammatory signaling cascades. The development of such antagonists represents a targeted approach to managing conditions associated with TRPV1 activation.

Conclusion

2-Chloro-4-phenyloxazole is a well-characterized chemical intermediate with significant utility in the field of medicinal chemistry. Its straightforward synthesis and reactivity make it an important building block for the development of novel therapeutic agents, particularly in the area of pain and inflammation research through the synthesis of TRPV1 receptor antagonists.

This guide provides foundational information for researchers looking to utilize this compound in their drug discovery and development efforts.

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